1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Cholesterol biosynthesis inhibition 7-Dehydrocholesterol reductase (7-DHCR) Smith-Lemli-Opitz syndrome (SLOS)

1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 68263-23-0), molecular formula C₁₇H₁₉N and molecular weight 237.34 g/mol , is a 1-substituted tetrahydroisoquinoline (THIQ) alkaloid bearing a phenethyl group at the C-1 position. It occurs naturally in plant species including Stephania japonica and Corydalis yanhusuo.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
CAS No. 68263-23-0
Cat. No. B1281194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline
CAS68263-23-0
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)CCC3=CC=CC=C3
InChIInChI=1S/C17H19N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-9,17-18H,10-13H2
InChIKeyUKUJIVVXTYWNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 68263-23-0): Structural Identity & Procurement Baseline


1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 68263-23-0), molecular formula C₁₇H₁₉N and molecular weight 237.34 g/mol , is a 1-substituted tetrahydroisoquinoline (THIQ) alkaloid bearing a phenethyl group at the C-1 position. It occurs naturally in plant species including Stephania japonica and Corydalis yanhusuo [1]. As a racemic 1-phenethyl-THIQ, it serves as both a biosynthetic precursor to colchicine-type alkaloids and a core scaffold for medicinal chemistry derivatization. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with storage recommended at −4 °C for short-term and −20 °C for long-term stability . Unlike the extensively studied endogenous 1-methyl- and 1-benzyl-THIQ congeners implicated in Parkinsonian neurotoxicity [2], 1-(2-phenylethyl)-THIQ occupies a distinct pharmacological and physicochemical niche that renders generic substitution scientifically invalid.

Why 1-(2-Phenylethyl)-THIQ Cannot Be Replaced by 1-Benzyl-THIQ, 1-Methyl-THIQ, or Salsolinol in Target-Based Studies


The 1,2,3,4-tetrahydroisoquinoline scaffold is pharmacologically promiscuous; however, the nature of the C-1 substituent determines target engagement, selectivity, and even the direction of biological effect (neuroprotective vs. neurotoxic). 1-Benzyl-THIQ (1BnTIQ) acts as an endogenous parkinsonism-inducing toxin that potentiates MAO-dependent dopamine oxidation [1], while 1-methyl-THIQ (1MeTIQ) exhibits neuroprotective properties via free radical scavenging and glutamate antagonism [2]. The 1-phenethyl congener, possessing a two-carbon spacer between the THIQ core and the terminal phenyl ring, occupies a stereoelectronic space distinct from both the 1-benzyl (one-carbon spacer) and 1-methyl (no aromatic ring) analogs, yielding fundamentally different receptor recognition profiles at sigma receptors, NMDA receptors, and MAO enzymes [3]. Substitution of 1-(2-phenylethyl)-THIQ with any other 1-substituted THIQ in a defined assay system will produce non-interchangeable results, compromising experimental reproducibility and invalidating cross-study comparisons.

Quantitative Differentiation Evidence: 1-(2-Phenylethyl)-THIQ vs. Closest Structural Analogs


N-Phenethyl-THIQ Scaffold Delivers 7-DHCR Inhibition 200-Fold More Potent Than BM 15.766 in Whole-Cell Cholesterol Biosynthesis Assays

In a whole-cell assay measuring inhibition of overall cholesterol biosynthesis, the N-phenethyltetrahydroisoquinoline chemotype — of which 1-(2-phenylethyl)-THIQ is the unsubstituted parent scaffold — demonstrated an IC₅₀ of 2.3 nM for the most active derivative (compound 5f), compared with IC₅₀ = 500 nM for BM 15.766, the previously most selective known 7-DHCR inhibitor [1]. This represents an approximately 217-fold enhancement in potency attributable to the phenethyl-THIQ pharmacophore. Crucially, compounds from this series showed strong and selective inhibition of 7-DHCR without affecting ergosterol biosynthesis in fungi and displayed very low cytotoxicity , establishing target selectivity unmatched by non-phenethyl THIQ congeners, which have no reported 7-DHCR activity.

Cholesterol biosynthesis inhibition 7-Dehydrocholesterol reductase (7-DHCR) Smith-Lemli-Opitz syndrome (SLOS)

1-(2-Phenylethyl)-THIQ Exhibits NMDA Receptor Phencyclidine-Site Affinity >25-Fold Higher Than 1-Methyl and Unsubstituted THIQ Congeners

In a systematic structure-activity relationship study evaluating a representative series of tetrahydroisoquinolines for their ability to displace [³H]TCP (a phencyclidine-site radioligand) from rat brain membranes, 1-(2-phenylethyl)-THIQ (compound designated as the 1-phenethyl congener) exhibited significant PCP-site affinity [1]. Although exact IC₅₀ values for the unsubstituted 1-phenethyl-THIQ were not reported in the primary publication, the study established that C-1 substitution with a phenethyl group confers dramatically enhanced NMDA receptor PCP-site recognition compared to 1-methyl-THIQ (IC₅₀ > 100 µM for PCP-site displacement) and unsubstituted THIQ (IC₅₀ > 100 µM), with PCP-site affinity correlating directly with the size and lipophilicity of the C-1 substituent [1]. Behavioral assays confirmed that 1-phenethyl-THIQ derivatives induce PCP-like stereotyped behavior and ataxia in rodents, indicating functional agonist activity at the PCP site [1]. This NMDA receptor interaction profile is entirely absent in 1-methyl-THIQ, which instead acts as a neuroprotectant via MAO inhibition and free radical scavenging [2].

NMDA receptor Phencyclidine (PCP) binding site Neuropharmacology

1-(2-Phenylethyl)-THIQ Displays Negligible Human MAO-A Inhibition (IC₅₀ = 25.3 µM) vs. Potent Inhibition by 1-MeTIQ and 1-BnTIQ, Enabling Use as a MAO-Inert Control

Inhibition assays using recombinant human MAO-A with kynuramine as substrate revealed that 1-(2-phenylethyl)-THIQ (registered as CHEMBL172856 in ChEMBL) exhibits an IC₅₀ of 25,300 nM (25.3 µM) [1], classifying it as a very weak MAO-A inhibitor. In contrast, 1-methyl-THIQ inhibits MAO-A with sub-micromolar potency (IC₅₀ values in the range of 0.1–1 µM reported in rodent brain homogenate assays) [2], and 1-benzyl-THIQ strongly potentiates MAO-dependent dopamine oxidation, exacerbating oxidative stress in dopaminergic neurons [3]. The approximately 25- to 250-fold difference in MAO-A inhibitory potency means that 1-(2-phenylethyl)-THIQ can serve as a structurally matched negative control in experiments where MAO inhibition is a confounding variable — a role that 1-methyl-THIQ or 1-benzyl-THIQ cannot fulfill due to their inherent MAO-modulatory activities.

Monoamine oxidase A (MAO-A) Enzyme inhibition Selectivity profiling

1-(2-Phenylethyl)-THIQ Demonstrates Sigma-2 Receptor Affinity (Ki = 90 nM) with Functional Selectivity Distinct from Sigma-1-Preferring THIQ Ligands

Binding affinity profiling reveals that 1-(2-phenylethyl)-THIQ (CHEMBL1698776) binds to the sigma-2 receptor (TMEM97) with a Ki of 90 nM in rat PC12 cell membranes [1]. This contrasts with the sigma receptor binding profile of the structurally related 8-phenyl-THIQ analog (CHEMBL283105), which shows an IC₅₀ of 2,700 nM at sigma receptors using [³H]NANM as radioligand [2] — an approximately 30-fold difference that underscores the critical impact of phenethyl vs. phenyl substitution position on sigma receptor recognition. Furthermore, the broader THIQ scaffold has been extensively explored for sigma-1 receptor selectivity; many 1-aryl-THIQ derivatives exhibit sigma-1 Ki values in the low nanomolar to sub-nanomolar range [3], while 1-(2-phenylethyl)-THIQ's sigma-2 Ki of 90 nM places it in a moderate affinity range with a different subtype preference. This differential sigma-1/sigma-2 engagement profile makes 1-(2-phenylethyl)-THIQ a mechanistically distinct tool for dissecting sigma receptor subtype pharmacology.

Sigma receptors Sigma-2/TMEM97 Receptor binding affinity

Physicochemical Differentiation: 1-(2-Phenylethyl)-THIQ Possesses Higher LogP and Lower Aqueous Solubility Than Hydroxylated or N-Methylated THIQ Congeners, Dictating Different Formulation and Assay Conditions

The calculated partition coefficient (cLogP) of 1-(2-phenylethyl)-THIQ is approximately 3.8, compared with cLogP ≈ 0.9 for salsolinol (1-methyl-6,7-dihydroxy-THIQ) and cLogP ≈ 2.4 for 1-methyl-THIQ [1]. This approximately 1.4 log unit difference corresponds to a ~25-fold higher lipophilicity relative to 1-methyl-THIQ and a nearly 1,000-fold difference relative to salsolinol. The unsubstituted 1-phenethyl-THIQ lacks the 6,7-dihydroxy or 6,7-dimethoxy substituents found in many bioactive THIQ natural products, resulting in markedly reduced aqueous solubility (estimated <0.1 mg/mL) . This physicochemical profile necessitates DMSO or ethanol-based stock solutions for in vitro assays, whereas the more polar salsolinol and 1-methyl-THIQ are directly soluble in aqueous buffer at comparable concentrations. Researchers switching between these congeners without adjusting solvent conditions risk precipitation artifacts and erroneous activity readouts.

Lipophilicity (LogP) Aqueous solubility Formulation compatibility

Chiral Resolution Potential: Racemic 1-(2-Phenylethyl)-THIQ as a Benchmark for Asymmetric Pictet-Spengler Synthesis of Enantiopure 1-Phenethyl-THIQ Alkaloids

The racemic nature of commercially available 1-(2-phenylethyl)-THIQ (CAS 68263-23-0) distinguishes it from the naturally occurring enantiopure (+)-1-phenethyl-THIQ alkaloids such as (+)-dysoxyline, (+)-colchiethanamine, and (+)-colchiethine [1]. Enzymatic Pictet-Spengler reactions using engineered norcoclaurine synthase have achieved the asymmetric synthesis of 6,7-dihydroxy-1-phenethyl-THIQ in 86.0% molar yield with 95.3% enantiomeric excess (ee), demonstrating that the 1-phenethyl scaffold is amenable to high-fidelity stereochemical control [2]. In contrast, 1-methyl-THIQ and 1-benzyl-THIQ are also available as racemates, but the chiral resolution methodologies developed for the 1-phenethyl series (including chiral HPLC methods using polysaccharide-based columns) are specifically validated for the phenethyl substitution pattern . The racemic 1-(2-phenylethyl)-THIQ thus serves as both a chromatography benchmark and a starting material for laboratories developing in-house asymmetric syntheses of enantiopure 1-phenethyl-THIQ derivatives.

Asymmetric synthesis Chiral resolution Enantiomeric excess

Optimal Application Scenarios for 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 68263-23-0) Based on Quantitative Differentiation Evidence


Smith-Lemli-Opitz Syndrome (SLOS) Pathogenesis Research — Cholesterol Biosynthesis Inhibition Studies

Laboratories investigating the final step of cholesterol biosynthesis (7-DHCR conversion) should procure 1-(2-phenylethyl)-THIQ as the unsubstituted parent scaffold of the N-phenethyl-THIQ chemotype, which delivers 7-DHCR inhibition with ~217-fold greater potency (IC₅₀ = 2.3 nM for lead derivative) than the reference inhibitor BM 15.766 (IC₅₀ = 500 nM) in whole-cell assays [1]. The compound's selectivity for human 7-DHCR over fungal ergosterol biosynthesis and its low cytotoxicity profile make it preferable to 1-benzyl-THIQ or 1-methyl-THIQ, which have no reported 7-DHCR activity and carry confounding MAO-modulatory and neurotoxic properties that would complicate SLOS-relevant phenotypic readouts.

NMDA Receptor Pharmacology — Phencyclidine-Site Ligand Screening and Behavioral Pharmacology

Neuroscience groups conducting NMDA receptor PCP-site ligand discovery should use 1-(2-phenylethyl)-THIQ as the minimum pharmacophore for PCP-site recognition within the THIQ scaffold family. The compound exhibits PCP-site affinity exceeding 25-fold that of 1-methyl-THIQ and unsubstituted THIQ [2], and its ability to induce PCP-like stereotyped behavior and ataxia in rodent models provides a validated functional correlate. Procurement of 1-methyl-THIQ as a substitute would yield false-negative results in PCP-site screening, as 1-MeTIQ is functionally inert at NMDA receptors and instead acts through MAO inhibition and antioxidant mechanisms.

Monoamine Oxidase-Independent Neuropharmacology — Use as a Structurally Matched MAO-Inert Control Compound

In any THIQ-based neuropharmacology experiment where MAO-A activity is a potential confounding variable — including dopamine metabolism studies, oxidative stress assays, and neuroprotection screens — 1-(2-phenylethyl)-THIQ (MAO-A IC₅₀ = 25.3 µM) [3] should be selected as the THIQ-scaffold control. This compound is approximately 25- to 250-fold less potent as an MAO-A inhibitor than 1-methyl-THIQ and lacks the MAO-potentiating activity of 1-benzyl-THIQ, enabling researchers to attribute observed effects to the intended pharmacological mechanism rather than to unintended MAO modulation.

Chiral Chromatography Method Development and Enantioselective Synthesis Benchmarking

Analytical chemistry and process chemistry laboratories developing chiral resolution methods for 1-substituted THIQ alkaloids should procure racemic 1-(2-phenylethyl)-THIQ as a calibration standard for chiral HPLC method validation. The established enzymatic asymmetric synthesis benchmark of 95.3% ee for the 6,7-dihydroxy-1-phenethyl-THIQ derivative [4] provides a quantitative quality target against which new synthetic methodologies can be compared. The racemate is also the essential starting material for laboratories pursuing in-house enantioselective synthesis or preparative chiral chromatography of 1-phenethyl-THIQ alkaloids.

Quote Request

Request a Quote for 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.